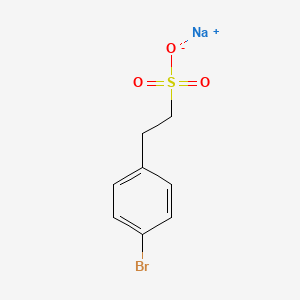

Sodium2-(4-bromophenyl)ethanesulfonate

Katalognummer B8419227

Molekulargewicht: 287.11 g/mol

InChI-Schlüssel: BVAHWQAYONTDDL-UHFFFAOYSA-M

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08022205B2

Procedure details

Methanesulfonic acid 2-(4-bromo-phenyl)-ethyl ester (1.39 g) prepared from 2-(4-bromo-phenyl)-ethanol and methanesulfonyl chloride, and Na2SO3 (816 mg) were reacted in ethanol/water (1/1), to obtain a crude product of 2-(4-bromo-phenyl)-ethanesulfonic acid sodium salt as a colorless plate-like crystal. Then, thionyl chloride (3 ml) was left to react in the presence of DMF (500 μl), to obtain 2-(4-bromo-phenyl)-ethanesulfonyl chloride, and further N-methylpiperazine (73 μl) was left to react in dichloromethane (2 ml) in the presence of triethylamine (54 μl), to obtain 1-[2-(4-bromo-phenyl)-ethanesulfonyl]-4-methyl-piperazine as a yellow solid (94 mg, 24%).

Quantity

1.39 g

Type

reactant

Reaction Step One

Name

ethanol water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]OS(C)(=O)=O)=[CH:4][CH:3]=1.BrC1C=CC(CCO)=CC=1.CS(Cl)(=O)=O.[O-:30][S:31]([O-:33])=[O:32].[Na+:34].[Na+]>C(O)C.O>[Na+:34].[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][S:31]([O-:33])(=[O:32])=[O:30])=[CH:6][CH:7]=1 |f:3.4.5,6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.39 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)CCOS(=O)(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)CCO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

|

Name

|

|

|

Quantity

|

816 mg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)[O-].[Na+].[Na+]

|

Step Two

|

Name

|

ethanol water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O.O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Na+].BrC1=CC=C(C=C1)CCS(=O)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |